Cas no 1097087-10-9 (1-(1H-Indol-3-yl)-2-(2-methoxyphenyl)ethanone)

1-(1H-Indol-3-yl)-2-(2-methoxyphenyl)ethanone is a synthetic organic compound featuring an indole core linked to a 2-methoxyphenylacetyl moiety. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of both indole and methoxyphenyl groups enhances its potential for diverse functionalization, enabling applications in the synthesis of biologically active molecules. Its well-defined crystalline form ensures high purity and stability, facilitating precise experimental reproducibility. The compound’s compatibility with cross-coupling and condensation reactions further underscores its utility in heterocyclic chemistry. Researchers favor it for its consistent performance in constructing complex molecular frameworks.
1-(1H-Indol-3-yl)-2-(2-methoxyphenyl)ethanone structure
1097087-10-9 structure
商品名:1-(1H-Indol-3-yl)-2-(2-methoxyphenyl)ethanone
CAS番号:1097087-10-9
MF:C17H15NO2
メガワット:265.3065
CID:1036341
PubChem ID:43339287

1-(1H-Indol-3-yl)-2-(2-methoxyphenyl)ethanone 化学的及び物理的性質

名前と識別子

    • 1-(1H-Indol-3-yl)-2-(2-methoxyphenyl)ethanone
    • SCHEMBL15135763
    • CHVBLIVDQFEJTQ-UHFFFAOYSA-N
    • 1-(1H-Indol-3-yl)-2-(2-methoxyphenyl)ethan-1-one
    • DB-328342
    • DTXSID30655880
    • 1097087-10-9
    • インチ: InChI=1S/C17H15NO2/c1-20-17-9-5-2-6-12(17)10-16(19)14-11-18-15-8-4-3-7-13(14)15/h2-9,11,18H,10H2,1H3
    • InChIKey: CHVBLIVDQFEJTQ-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC=CC=C1CC(=O)C2=CNC3=CC=CC=C23

計算された属性

  • せいみつぶんしりょう: 265.110278721g/mol
  • どういたいしつりょう: 265.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 344
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 42.1Ų

1-(1H-Indol-3-yl)-2-(2-methoxyphenyl)ethanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A199009905-1g
1-(1H-Indol-3-yl)-2-(2-methoxyphenyl)ethanone
1097087-10-9 95%
1g
$628.00 2023-09-04
Chemenu
CM148348-1g
1-(1H-indol-3-yl)-2-(2-methoxyphenyl)ethan-1-one
1097087-10-9 95%
1g
$729 2021-08-05
Chemenu
CM148348-1g
1-(1H-indol-3-yl)-2-(2-methoxyphenyl)ethan-1-one
1097087-10-9 95%
1g
$*** 2023-04-03

1-(1H-Indol-3-yl)-2-(2-methoxyphenyl)ethanone 関連文献

1-(1H-Indol-3-yl)-2-(2-methoxyphenyl)ethanoneに関する追加情報

Exploring the Chemistry and Applications of 1-(1H-Indol-3-yl)-2-(2-methoxyphenyl)ethanone (CAS No. 1097087-10-9)

1-(1H-Indol-3-yl)-2-(2-methoxyphenyl)ethanone (CAS No. 1097087-10-9) is a specialized organic compound that has garnered significant interest in pharmaceutical and biochemical research. This compound, which features an indole core linked to a methoxyphenyl group via an ethanone bridge, exhibits unique structural properties that make it valuable for various applications. Researchers are particularly intrigued by its potential role in drug discovery and medicinal chemistry, as its molecular framework is often associated with bioactive molecules.

The synthesis of 1-(1H-Indol-3-yl)-2-(2-methoxyphenyl)ethanone involves multi-step organic reactions, including Friedel-Crafts acylation and indole functionalization. Its CAS No. 1097087-10-9 serves as a unique identifier in chemical databases, facilitating its study and procurement. The compound's molecular weight and solubility properties are critical for its application in high-throughput screening and biochemical assays. Recent studies have explored its interactions with enzyme targets, suggesting potential utility in therapeutic development.

One of the most compelling aspects of 1-(1H-Indol-3-yl)-2-(2-methoxyphenyl)ethanone is its relevance in neuropharmacology. The indole moiety is a common feature in compounds that modulate serotonin receptors, making this molecule a candidate for research into neurological disorders. Additionally, its methoxyphenyl group may contribute to blood-brain barrier permeability, a key factor in CNS drug design. These attributes align with current trends in precision medicine and targeted therapy, which are hot topics in the scientific community.

Beyond pharmaceuticals, 1-(1H-Indol-3-yl)-2-(2-methoxyphenyl)ethanone has applications in material science. Its conjugated system and aromatic rings make it a potential candidate for organic electronics, such as OLEDs and photovoltaic devices. Researchers are also investigating its use as a fluorescent probe due to its photophysical properties. These interdisciplinary applications highlight the versatility of this compound, addressing growing interest in sustainable technologies and green chemistry.

The market for 1-(1H-Indol-3-yl)-2-(2-methoxyphenyl)ethanone is expanding, driven by demand from research institutions and pharmaceutical companies. Its CAS No. 1097087-10-9 is frequently searched in chemical databases, reflecting its importance in academic and industrial settings. Suppliers often highlight its high purity and custom synthesis options to meet diverse research needs. As AI-driven drug discovery gains traction, compounds like this are increasingly valuable for virtual screening and molecular modeling.

In summary, 1-(1H-Indol-3-yl)-2-(2-methoxyphenyl)ethanone (CAS No. 1097087-10-9) is a multifaceted compound with significant potential in drug development, material science, and biochemical research. Its unique structure and properties align with cutting-edge trends such as neuropharmacology, organic electronics, and AI-assisted chemistry. For researchers seeking innovative solutions, this molecule offers a promising avenue for exploration and innovation.

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